molecular formula C12H11ClN2OS B2967849 [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride CAS No. 2172584-22-2

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride

Cat. No.: B2967849
CAS No.: 2172584-22-2
M. Wt: 266.74
InChI Key: BRXIGFRMNVNJJP-UHFFFAOYSA-N
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Description

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride is a heterocyclic organic compound comprising a benzofuran moiety fused to a thiazole ring, with a methanamine group at the 4-position of the thiazole and a hydrochloride counterion.

Properties

IUPAC Name

[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS.ClH/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11;/h1-5,7H,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXIGFRMNVNJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride typically involves the formation of the benzofuran and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents. The thiazole ring can be formed via the cyclization of α-haloketones with thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Implications

  • Structure-Activity Relationship (SAR) : The benzofuran-thiazole scaffold offers tunable properties. Chlorophenyl substitutions prioritize halogen interactions, while benzofuran enhances lipophilicity for membrane penetration.
  • Limitations: Limited direct pharmacological data exist for the benzofuran variant; further studies are needed to validate inferred RNA-binding activity.
  • Industrial Relevance : Commercial availability of analogs () supports scalable synthesis and derivatization for drug discovery pipelines.

Biological Activity

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

The synthesis of this compound involves several steps, typically starting from benzofuran and thiazole derivatives. The compound is characterized by a unique structure that combines the benzofuran and thiazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular Weight230.29 g/mol
CAS Number1250611-87-0
Purity≥95%

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole-integrated molecules have been reported to inhibit cancer cell proliferation effectively. Studies have shown that analogues of thiazole can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential due to structural features like electron-donating groups on the phenyl ring .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Certain compounds within this class have demonstrated efficacy in eliminating tonic extensor phases in animal models, indicating their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole moiety can enhance anticonvulsant activity.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of benzofuran-thiazole hybrids. These compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their potential use in treating neurodegenerative diseases. Mechanistic studies suggest that these compounds may modulate pathways involved in cell survival and inflammation .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human glioblastoma U251 cells and melanoma WM793 cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
  • Neuroprotection : In vitro assays demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. This opens avenues for further research into its application in neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic routes for [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine hydrochloride?

The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-thiazole core. A common approach includes:

  • Condensation reactions between benzofuran-2-carbaldehyde and thiazole precursors (e.g., thioamides or α-haloketones) to form the thiazole ring.
  • Mannich reactions or reductive amination to introduce the methanamine group.
  • Final purification via recrystallization or column chromatography to achieve >95% purity. Key challenges include controlling regioselectivity during thiazole formation and minimizing byproducts during amination. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized for yield and scalability .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological approaches include:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of benzofuran (aromatic protons) and thiazole (C-S-C moiety) groups.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold).
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS to confirm [M+H]+ ion).
  • Elemental analysis to validate stoichiometry. Discrepancies in spectral data may indicate impurities or isomer formation, requiring iterative purification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Safety data for related compounds highlight risks of irritation and thermal instability, necessitating stringent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural validation?

Structural ambiguities (e.g., disordered atoms or twinning) require:

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder and apply restraints for bond lengths/angles .
  • Twinned data analysis : Employ SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning.
  • Validation tools : Check for PLATON alerts (e.g., ADDSYM) to detect missed symmetry elements. Discrepancies between experimental and calculated data may necessitate re-measurement or alternative space group assignment .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Design a stability study with:

  • Accelerated degradation tests : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours.
  • Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the thiazole ring or benzofuran oxidation).
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions via Arrhenius equations. Stability profiles inform storage conditions and formulation strategies for biological assays .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced approaches include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like LOXL2 (a lysyl oxidase implicated in fibrosis).
  • QSAR modeling : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors (e.g., logP) with activity data from analogues.
  • MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water). Cross-validation with in vitro assays (e.g., IC50 determination) is critical to confirm predictions .

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